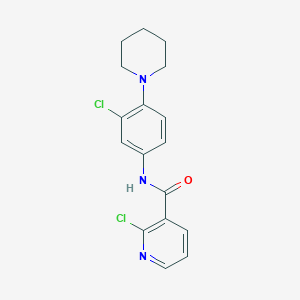![molecular formula C24H25NO4 B252709 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid](/img/structure/B252709.png)
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid, also known as BEMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BEMBA is a member of the benzoic acid family and is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a protein that plays a role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid is also soluble in organic solvents, which makes it easy to work with in the lab. However, 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has some limitations for use in lab experiments. It can be difficult to obtain large quantities of pure 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid. One area of research is the development of 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the molecular mechanisms underlying the therapeutic effects of 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid. Additionally, further studies are needed to determine the optimal dosage and administration of 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid for therapeutic use.
Synthesemethoden
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 4-hydroxybenzyl alcohol with p-toluenesulfonyl chloride to form the corresponding tosylate. The tosylate is then reacted with 4-(benzyloxy)-3-ethoxybenzylamine to form the corresponding amine. The amine is then reacted with 4-carboxybenzaldehyde to form 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid |
|---|---|
Molekularformel |
C24H25NO4 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-[[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C24H25NO4/c1-2-28-23-14-20(10-13-22(23)29-17-19-6-4-3-5-7-19)16-25-15-18-8-11-21(12-9-18)24(26)27/h3-14,25H,2,15-17H2,1H3,(H,26,27) |
InChI-Schlüssel |
FVUGMNQVBORCBT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)